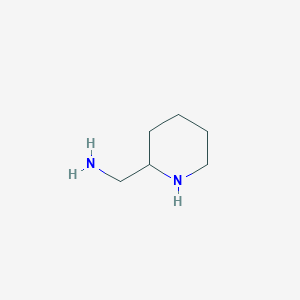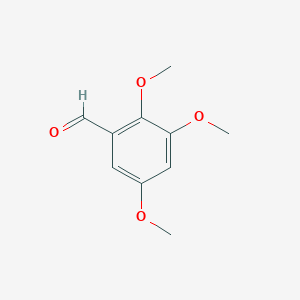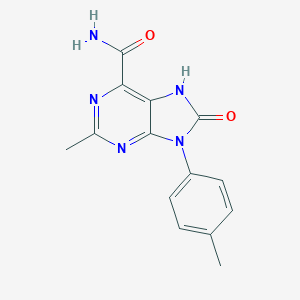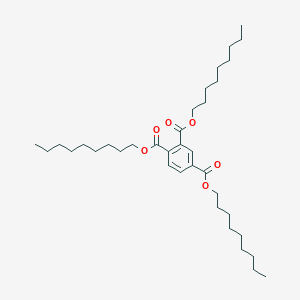
2-(4-(4-Chlorophenoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 and a molecular weight of 262.69 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . This provides a textual representation of the compound’s structure. The InChI key is XYWCXPKPSPHSAA-UHFFFAOYSA-N , which is a unique identifier for the compound.
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 397.7±27.0 °C at 760 mmHg . The compound has a molar refractivity of 68.7±0.3 cm³ . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Scientific Research Applications
Pharmacology: Anti-inflammatory Applications
In pharmacology, this compound has been studied for its anti-inflammatory properties. Research indicates that derivatives of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid exhibit moderate to excellent anti-inflammatory activity . These findings suggest potential therapeutic applications in treating conditions characterized by inflammation.
Agriculture: Plant Growth Regulation
4-Chlorophenoxyacetic acid, a related compound, is known to act as a synthetic pesticide and plant hormone analog . It’s used in the synthesis of Fipexide, a psychostimulant. While not directly mentioned for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, the structural similarity suggests potential uses in plant growth regulation and pesticide formulation.
Material Science: Chemical Synthesis
In material science, this compound serves as a precursor in various chemical syntheses. It’s provided to researchers for the development of new materials and chemical compounds, although specific applications in this field are not well-documented .
Environmental Science: Degradation of Pollutants
Related compounds have been used to study the degradation mechanisms of certain environmental pollutants. For instance, 4-Chlorophenylacetic acid was used to understand the breakdown of DDT by specific bacterial strains . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be relevant in bioremediation research.
Industrial Applications: Therapeutic Agent Development
Industrially, this compound has been implicated in the development of therapeutic agents, such as potential treatments for estrogen-sensitive breast cancer and neuroblastoma therapy . Its role as a carbon and energy supplement in microbial degradation also points to industrial biotechnology applications.
Biochemistry: Metabolic Studies
In biochemistry, compounds like 4-Phenoxylphenylacetic acid, which share a similar structure, are used in the preparation of inhibitors that prevent collagen-induced aggregation of human thrombocytes . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be used in studying metabolic pathways and developing biochemical assays.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
148401-42-7 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)
![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)


![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)
![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)



